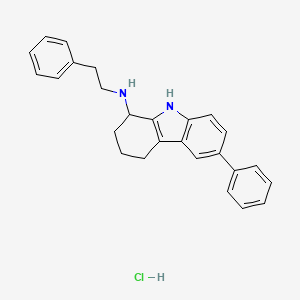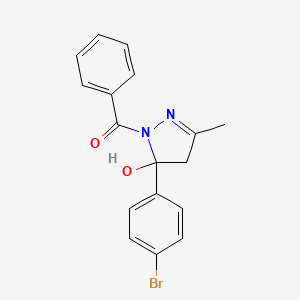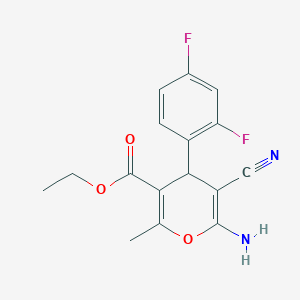![molecular formula C12H14ClNO B5050371 1-[(2-chlorophenyl)acetyl]pyrrolidine](/img/structure/B5050371.png)
1-[(2-chlorophenyl)acetyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorophenyl)acetyl]pyrrolidine, also known as CHP, is a chemical compound that belongs to the family of pyrrolidines. CHP has been studied extensively due to its potential use in scientific research.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)acetyl]pyrrolidine involves the inhibition of dopamine reuptake. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement. 1-[(2-chlorophenyl)acetyl]pyrrolidine binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2-chlorophenyl)acetyl]pyrrolidine are primarily related to its effects on the dopamine system. 1-[(2-chlorophenyl)acetyl]pyrrolidine has been shown to increase dopamine levels in the brain, which can lead to enhanced reward processing, motivation, and movement. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine has been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-chlorophenyl)acetyl]pyrrolidine in lab experiments is its potency as a dopamine reuptake inhibitor. This allows for the precise manipulation of dopamine levels in the brain. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine is stable and easy to handle, which makes it a useful tool for researchers. However, one limitation of using 1-[(2-chlorophenyl)acetyl]pyrrolidine is its potential for toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Future Directions
There are several future directions for research involving 1-[(2-chlorophenyl)acetyl]pyrrolidine. One area of interest is the use of 1-[(2-chlorophenyl)acetyl]pyrrolidine in the study of addiction and other neuropsychiatric disorders. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine may have potential therapeutic uses in the treatment of these disorders. Another area of interest is the development of new compounds based on the structure of 1-[(2-chlorophenyl)acetyl]pyrrolidine that may have improved potency or selectivity for dopamine reuptake inhibition. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-[(2-chlorophenyl)acetyl]pyrrolidine and its potential applications in scientific research.
Conclusion
In conclusion, 1-[(2-chlorophenyl)acetyl]pyrrolidine is a chemical compound that has been extensively studied for its potential use in scientific research. 1-[(2-chlorophenyl)acetyl]pyrrolidine is a potent dopamine reuptake inhibitor that has been used to study the dopamine system in the brain and its role in addiction and other neuropsychiatric disorders. While there are limitations to its use, 1-[(2-chlorophenyl)acetyl]pyrrolidine has several advantages as a tool for researchers. Further studies are needed to fully understand the potential applications of 1-[(2-chlorophenyl)acetyl]pyrrolidine in scientific research.
Synthesis Methods
The synthesis of 1-[(2-chlorophenyl)acetyl]pyrrolidine involves the reaction between 2-chlorobenzoyl chloride and pyrrolidine in the presence of a base. This reaction leads to the formation of 1-[(2-chlorophenyl)acetyl]pyrrolidine as a white crystalline powder. The purity of 1-[(2-chlorophenyl)acetyl]pyrrolidine can be improved through recrystallization or column chromatography.
Scientific Research Applications
1-[(2-chlorophenyl)acetyl]pyrrolidine has been used in various scientific research applications, including as a tool to study the dopamine system in the brain. 1-[(2-chlorophenyl)acetyl]pyrrolidine is a potent inhibitor of dopamine reuptake, which makes it useful for studying the effects of dopamine on behavior and cognition. Additionally, 1-[(2-chlorophenyl)acetyl]pyrrolidine has been used to study the role of dopamine in addiction and other neuropsychiatric disorders.
properties
IUPAC Name |
2-(2-chlorophenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-2-1-5-10(11)9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRRCIOEHBUPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5050316.png)
![3-{1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5050322.png)
![1-(2-chlorobenzyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5050332.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5050335.png)
![methyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5050341.png)


![3-ethyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050375.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)
![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5050401.png)